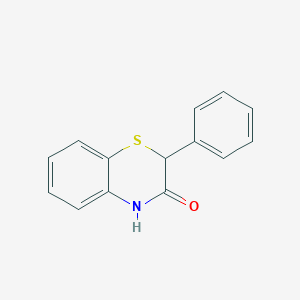

2-phenyl-4H-1,4-benzothiazin-3-one

Description

Properties

CAS No. |

38533-19-6 |

|---|---|

Molecular Formula |

C14H11NOS |

Molecular Weight |

241.31 g/mol |

IUPAC Name |

2-phenyl-4H-1,4-benzothiazin-3-one |

InChI |

InChI=1S/C14H11NOS/c16-14-13(10-6-2-1-3-7-10)17-12-9-5-4-8-11(12)15-14/h1-9,13H,(H,15,16) |

InChI Key |

DLALSZUJBMNOHZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2C(=O)NC3=CC=CC=C3S2 |

solubility |

1.7 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Substituent Effects

Key analogs of 2-phenyl-4H-1,4-benzothiazin-3-one include derivatives with variations in substituents on the phenyl ring or modifications to the benzothiazine core. These changes influence electronic properties, solubility, and biological activity.

Table 1: Substituent Effects on Key Derivatives

Crystallographic and Conformational Differences

- Ring Puckering :

- The 1,4-benzothiazine core in 2-phenyl derivatives adopts a planar conformation, while N4-substituted analogs (e.g., 4-butyl-6-nitro) exhibit puckered geometries (Q = 0.6197 Å, θ = 64.42°) .

- Substituents at C2 (e.g., 4-chlorobenzoylmethyl) induce intermolecular N–H···O hydrogen bonding, forming 1D chain structures that enhance crystalline stability .

Table 2: Crystallographic Parameters of Selected Derivatives

Q & A

Q. What are the standard synthetic routes for 2-phenyl-4H-1,4-benzothiazin-3-one?

The compound is typically synthesized via condensation reactions. A common method involves refluxing 2-aminothiophenol with β-aroylacrylic acids (e.g., 4-(4-chlorophenyl)-4-oxo-2-butenoic acid) in ethanol saturated with HCl gas. The product is recrystallized from methanol for purity . Alternative routes use 2-chloroacetic acid under alkaline aqueous conditions to form the benzothiazinone core, followed by phenyl group introduction .

Q. How is the crystal structure of this compound determined?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. The six-membered heterocycle adopts an intermediate conformation between twisted boat and chair. Intermolecular N–H⋯O and C–H⋯O hydrogen bonds stabilize the crystal lattice, forming one-dimensional chains. Software like SHELXL refines the structure, with H atoms constrained to riding positions .

Q. What preliminary assays are used to evaluate biological activity?

Antifungal activity is tested against Candida albicans using agar diffusion or microdilution assays. Derivatives are screened for binding to kinases (e.g., CK2) via molecular docking, followed by validation with enzymatic inhibition studies .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction pathways for benzothiazinone derivatives?

Discrepancies in product formation (e.g., 1,5-benzothiazepines vs. 1,4-benzothiazin-3-ones) arise from reaction conditions. Density Functional Theory (DFT) calculates thermodynamic favorability of intermediates. For example, β-aroylacrylic acids under acidic conditions favor benzothiazinones due to ketone stabilization, while neutral conditions may yield benzothiazepines .

Q. What advanced techniques characterize electrochemical properties for corrosion inhibition studies?

Potentiodynamic polarization and electrochemical impedance spectroscopy (EIS) assess inhibition efficiency on mild steel in acidic media. Parameters like corrosion current density (icorr) and charge transfer resistance (Rct) quantify performance. Benzothiazinones adsorb via heteroatoms (S, N, O), forming protective films .

Q. How do puckering coordinates describe the conformational flexibility of the benzothiazinone ring?

Puckering amplitudes (e.g., Cremer-Pople parameters) quantify deviations from planarity. For this compound, the ring exhibits a puckering amplitude (Q) of ~0.5 Å and a phase angle (θ) near 30°, indicative of a chair-twist intermediate. MD simulations track conformational changes under solvation .

Q. What strategies optimize binding affinity toward protein targets like CK2?

Structure-activity relationship (SAR) studies modify substituents at C2 and C4. Molecular dynamics (MD) simulations (e.g., GROMACS) analyze ligand-protein stability over 100 ns trajectories. Derivatives with electron-withdrawing groups (e.g., -Cl) show enhanced binding via hydrophobic interactions and hydrogen bonding .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.